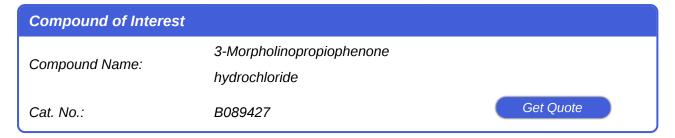


Navigating the Solubility Landscape of 3-Morpholinopropiophenone Hydrochloride: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data presentation pertinent to determining the solubility of **3-Morpholinopropiophenone**hydrochloride in various organic solvents. While specific quantitative data for this compound is not readily available in public literature, this document outlines the standardized procedures and frameworks essential for researchers to generate and interpret such critical data in a laboratory setting. Understanding the solubility of active pharmaceutical ingredients (APIs) like **3-Morpholinopropiophenone hydrochloride** is a cornerstone of preclinical development, influencing formulation strategies, bioavailability, and ultimate therapeutic efficacy.

Data Presentation: A Framework for Solubility Profiling

A systematic approach to documenting solubility is crucial for comparative analysis and informed decision-making. All experimentally determined solubility data should be meticulously recorded. The following table provides a standardized template for presenting such data, ensuring clarity and ease of comparison across different solvent systems and conditions.

Table 1: Solubility Profile of **3-Morpholinopropiophenone Hydrochloride** in Organic Solvents



Organic Solvent	Temperatur e (°C)	Solubility (mg/mL)	Molar Solubility (mol/L)	Method of Determinati on	Observatio ns
Example: Methanol	25	Data Point	Calculated Value	e.g., Shake- Flask	e.g., Clear solution
Example: Ethanol	25	Data Point	Calculated Value	e.g., HPLC	e.g., Undissolved particles
Example: Acetone	25	Data Point	Calculated Value	e.g., UV-Vis	e.g., Color change
Example: Dichlorometh ane	25	Data Point	Calculated Value	e.g., Gravimetric	e.g., Gel formation
Example: Dimethyl Sulfoxide (DMSO)	25	Data Point	Calculated Value	e.g., Shake- Flask	e.g., Exothermic dissolution
Example: N,N- Dimethylform amide (DMF)	25	Data Point	Calculated Value	e.g., Shake- Flask	e.g., Clear solution

Note: The data in this table are illustrative examples. Researchers should replace "Data Point" and "Calculated Value" with their experimentally determined values.

Experimental Protocols: Determining Thermodynamic Solubility

The determination of equilibrium or thermodynamic solubility is a fundamental experiment in pharmaceutical sciences. The saturation shake-flask method is widely regarded as the gold standard for its reliability and direct measurement of the saturation point of a compound in a given solvent.[1]



Key Experiment: Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of **3-Morpholinopropiophenone hydrochloride** in a selected organic solvent at a controlled temperature.

Materials:

- 3-Morpholinopropiophenone hydrochloride (solid)
- Selected organic solvent (e.g., Methanol, Ethanol, Acetone)
- · Glass vials with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Volumetric flasks and pipettes
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a calibrated UV-Vis spectrophotometer.

Procedure:

- Preparation: Add an excess amount of solid 3-Morpholinopropiophenone hydrochloride
 to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the
 saturated solution is achieved.
- Solvent Addition: Accurately pipette a known volume of the selected organic solvent into each vial.
- Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (typically



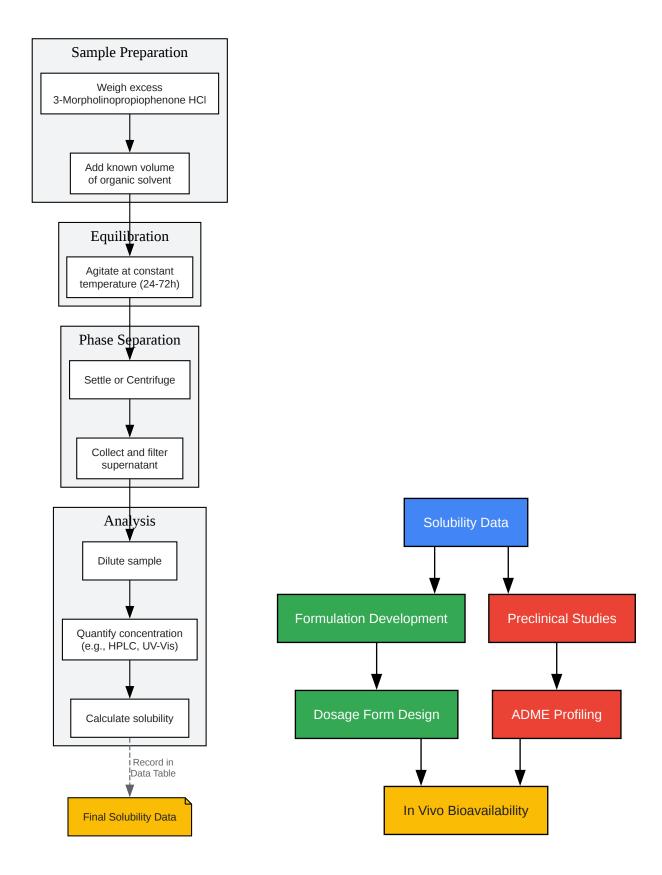
24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments may be necessary to determine the optimal equilibration time.

- Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. For finer suspensions, centrifugation at a controlled temperature is recommended to pellet the undissolved solid.[1]
- Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe.
 Immediately filter the aliquot through a syringe filter to remove any remaining solid particles.
- Dilution: Accurately dilute the filtered supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical method.
- Quantification: Analyze the concentration of 3-Morpholinopropiophenone hydrochloride in the diluted samples using a validated analytical method, such as HPLC or UV-Vis spectroscopy.
- Calculation: Calculate the solubility by taking into account the dilution factor. The experiment should be performed in triplicate to ensure the reproducibility of the results.[2]

Visualization of Experimental and Logical Workflows

To further elucidate the processes involved in solubility determination and its implications, the following diagrams are provided.





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